molecular formula C13H7ClF2O B1323923 2-Chloro-3',5'-difluorobenzophenone CAS No. 746651-97-8

2-Chloro-3',5'-difluorobenzophenone

Cat. No.: B1323923
CAS No.: 746651-97-8
M. Wt: 252.64 g/mol
InChI Key: WGJBQJLWYGAYNE-UHFFFAOYSA-N
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Description

2-Chloro-3’,5’-difluorobenzophenone is a synthetic organic compound with the molecular formula C13H7ClF2O and a molecular weight of 252.64 g/mol. It belongs to the class of benzophenones and is widely used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

2-Chloro-3’,5’-difluorobenzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Preparation Methods

The synthesis of 2-Chloro-3’,5’-difluorobenzophenone typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards .

Chemical Reactions Analysis

2-Chloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form corresponding benzoic acids.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Chloro-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

2-Chloro-3’,5’-difluorobenzophenone can be compared with other similar compounds, such as:

    2-Chloro-3’,4’,5’-trifluorobenzophenone: This compound has an additional fluorine atom, which can affect its reactivity and biological activity.

    3-Chloro-3’,5’-difluorobenzophenone: The position of the chlorine atom is different, which can influence its chemical properties and applications.

    4-Chloro-3’,5’-difluorobenzophenone:

The uniqueness of 2-Chloro-3’,5’-difluorobenzophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2-chlorophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJBQJLWYGAYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641447
Record name (2-Chlorophenyl)(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-97-8
Record name (2-Chlorophenyl)(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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